molecular formula C22H18BrN3O B2644250 12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene CAS No. 627889-50-3

12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene

Cat. No.: B2644250
CAS No.: 627889-50-3
M. Wt: 420.31
InChI Key: HAIJNCQEPHOXLB-UHFFFAOYSA-N
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Description

12-Bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0²⁶]trideca-1(9),4,10,12-tetraene is a polycyclic aromatic compound featuring a tricyclic core system with embedded oxygen (8-oxa) and nitrogen (5,6-diaza) heteroatoms. The molecule contains a bromine substituent at position 12, a 4-methylphenyl group at position 4, and a pyridin-3-yl moiety at position 5.

Properties

IUPAC Name

9-bromo-2-(4-methylphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O/c1-14-4-6-15(7-5-14)19-12-20-18-11-17(23)8-9-21(18)27-22(26(20)25-19)16-3-2-10-24-13-16/h2-11,13,20,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIJNCQEPHOXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 12-bromo-4-(4-methylphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple functional groups that contribute to its biological activity. The presence of bromine and various aromatic rings enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds with a pyridine moiety have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

CompoundBacterial StrainInhibition Zone (mm)
12-bromo compoundS. aureus20
12-bromo compoundE. coli18

Anticancer Activity

Research has also highlighted the anticancer potential of similar diazatricyclo compounds. Specifically, they have been evaluated for their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

A study demonstrated that a related compound induced apoptosis in HeLa cells with an IC50 value of 15 µM, suggesting that the target compound may exhibit comparable effects.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example, compounds containing similar frameworks have been investigated as inhibitors of acetylcholinesterase (AChE) and urease:

EnzymeCompoundIC50 (µM)
AChERelated compound5.2
UreaseRelated compound3.8

These findings indicate that the target compound may also possess enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections.

The biological activity of the compound is likely mediated through several mechanisms:

  • Binding Affinity : The presence of halogens (like bromine) and heteroatoms (like nitrogen and oxygen) increases binding affinity to various biological targets.
  • Molecular Interactions : π–π stacking interactions and hydrogen bonding play crucial roles in stabilizing the compound within active sites of enzymes or receptors.

Case Studies

  • Antibacterial Study : A recent study explored the antibacterial effects of related compounds against Salmonella typhi. The results showed a significant reduction in bacterial viability at concentrations above 10 µM.
  • Anticancer Research : In vitro assays demonstrated that a derivative similar to the target compound inhibited proliferation in breast cancer cell lines by inducing G1 phase arrest.

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Solubility (mg/mL) Bioactivity
Target Compound C₂₂H₁₆BrN₃O 424.29 3.1* 0.05* Not reported
Diethyl 3-benzyl-7-(4-bromophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₇H₂₄BrN₃O₄ 550.40 4.2 0.02 Antimicrobial activity
8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₃H₂₅N₃O₃ 391.47 2.8 0.15 Enzyme inhibition
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one C₁₈H₁₅NO₃S₂ 365.45 3.5 0.03 Not reported

*Predicted using QSAR models (analogous to ).

Key Observations :

  • The target compound’s lower molecular weight and LogP compared to imidazo[1,2-a]pyridine derivatives () may enhance membrane permeability but reduce aqueous solubility.
  • The pyridinyl and 4-methylphenyl groups could improve metabolic stability relative to methoxy-substituted tetracyclic analogs ().

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